molecular formula C16H20ClFN2O3 B11830565 tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate

tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate

Cat. No.: B11830565
M. Wt: 342.79 g/mol
InChI Key: GNXJYLZBDLGIQC-SNVBAGLBSA-N
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Description

tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the chloro and fluoro substituents. The hydroxyl group is then introduced via a reduction reaction, and the final step involves the formation of the carbamate group using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The indole moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is unique due to the presence of both chloro and fluoro substituents on the indole ring, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for developing targeted pharmaceuticals and studying enzyme mechanisms .

Properties

Molecular Formula

C16H20ClFN2O3

Molecular Weight

342.79 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C16H20ClFN2O3/c1-16(2,3)23-15(22)20-10(8-21)4-9-7-19-14-6-12(17)13(18)5-11(9)14/h5-7,10,19,21H,4,8H2,1-3H3,(H,20,22)/t10-/m1/s1

InChI Key

GNXJYLZBDLGIQC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)CO

Origin of Product

United States

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